molecular formula C10H12N4O2 B2986404 2-Methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol CAS No. 731832-87-4

2-Methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol

Cat. No.: B2986404
CAS No.: 731832-87-4
M. Wt: 220.232
InChI Key: IDPDTGVERJADQS-UHFFFAOYSA-N
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Description

2-Methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol is a chemical compound characterized by the presence of a methoxy group, a triazole ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol typically involves the reaction of a methoxy-substituted phenol with a triazole derivative. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-Methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The phenol group may participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy group and the triazole ring in specific positions on the phenol ring differentiates it from other similar compounds .

Properties

IUPAC Name

2-methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-16-9-4-2-3-8(10(9)15)5-13-14-6-11-12-7-14/h2-4,6-7,13,15H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPDTGVERJADQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326170
Record name 2-methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789845
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

731832-87-4
Record name 2-methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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